N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
CAS No.: 60465-03-4
Cat. No.: VC10716757
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60465-03-4 |
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Molecular Formula | C14H19ClN2O |
Molecular Weight | 266.76 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide |
Standard InChI | InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) |
Standard InChI Key | FHMXVTBANLQQMS-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl |
Canonical SMILES | CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 2-position with a methyl group and at the 1-position with a carboxamide moiety. The aromatic component consists of a 3-chloro-4-methylphenyl group, which contributes to its hydrophobic character. Key structural descriptors include:
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IUPAC Name: N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide
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SMILES: CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
The methyl group on the piperidine ring and the chloro substituent on the phenyl ring create steric and electronic effects that influence binding interactions with biological targets.
Physicochemical Profile
Table 1 summarizes critical physicochemical properties derived from experimental and computational data:
The moderate lipophilicity (LogP ≈ 3.2) suggests adequate membrane permeability, while the low aqueous solubility may necessitate formulation optimization for in vivo studies .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a two-step process:
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Piperidine Carbamate Formation: 2-Methylpiperidine reacts with phosgene or a carbonyldiimidazole derivative to form the reactive 1-piperidinecarbamoyl chloride intermediate.
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Amide Coupling: The intermediate undergoes nucleophilic acyl substitution with 3-chloro-4-methylaniline in the presence of a base such as triethylamine.
Alternative methods utilize coupling reagents like HATU or EDCl to facilitate amide bond formation under milder conditions. Reaction yields range from 45% to 68%, depending on the purity of starting materials and reaction optimization .
Analytical Data
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Mass Spectrometry: ESI-MS (positive mode) shows a prominent [M+H]+ ion at m/z 267.12, consistent with the molecular formula.
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NMR Spectroscopy:
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NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.20 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.70 (m, 2H, piperidine-CH2), 2.95–2.80 (m, 1H, piperidine-CH), 2.30 (s, 3H, Ar-CH3), 1.70–1.40 (m, 6H, piperidine-CH2), 1.25 (d, J = 6.8 Hz, 3H, CH3).
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Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a retention time of 12.4 minutes, indicating moderate polarity .
Computational Modeling and Drug Design
Molecular Dynamics Simulations
Docking studies using the AutoDock Vina platform predict:
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5-HT1A Binding: A docking score of -8.2 kcal/mol, with key interactions at Ser199 (hydrogen bond) and Phe362 (π-π stacking).
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FAAH Inhibition: Moderate affinity (Ki ≈ 450 nM) via carboxamide coordination to the catalytic serine residue .
ADMET Predictions
Table 2 summarizes ADMET properties calculated using SwissADME and ProTox-II:
Parameter | Prediction |
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CYP2D6 Inhibition | Probable inhibitor (Score: 0.78) |
hERG Blockade | Low risk (pIC50 = 4.1) |
Oral Bioavailability | 56% (Rodent model) |
Ames Mutagenicity | Negative |
These predictions underscore the need for in vitro toxicology studies to validate safety profiles .
Future Directions and Research Opportunities
Target Validation Studies
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In Vitro Assays: Screen against 5-HT1A, σ1, and FAAH targets to confirm computational predictions.
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In Vivo Models: Evaluate anxiolytic efficacy in rodent elevated plus-maze tests .
Analog Development
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